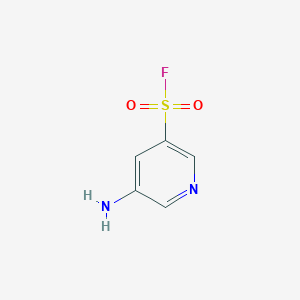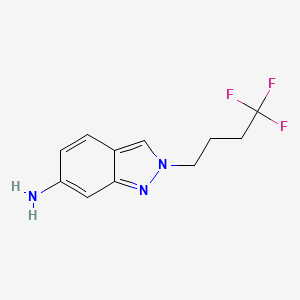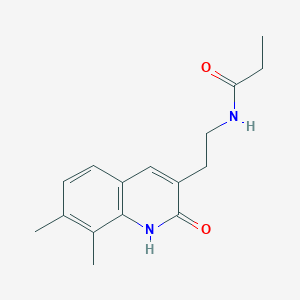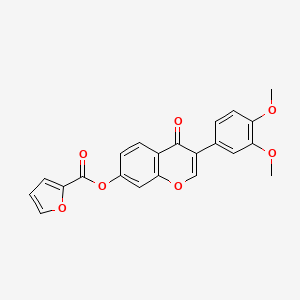
5-Aminopyridine-3-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopyridine-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1909327-25-8 . It has a molecular weight of 176.17 and is typically available in powder form .
Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess a balance of biocompatibility (including aqueous stability) and protein reactivity . The synthetic potential of sulfonyl fluoride products has been examined by diverse transformations including SuFEx reactions and transition metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 176.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Carbonic Anhydrase Inhibition
5-Aminopyridine-3-sulfonyl fluoride derivatives have been explored as potent inhibitors of carbonic anhydrase (CA), an enzyme pivotal in various physiological processes, including respiration, acid-base balance, and CO2 transport. Research highlights benzolamide-like derivatives synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-imino-4-methyl-2-sulfonamido-δ2-1,3,4-thiadiazoline with sulfonyl halides/sulfonic acid anhydrides exhibiting strong inhibitory effects towards CA isozymes I, II, and IV. These compounds show promise for positron emission tomography (PET) applications due to their nanomolar affinities for the receptor, potentially enhancing diagnostic tools through optimized synthetic procedures for CA inhibitors (Supuran, Ilies, & Scozzafava, 1998).
Antimycobacterial Agents
Further investigations into fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, obtained from cyanuric fluoride, have demonstrated effective inhibition of three β-class carbonic anhydrases from Mycobacterium tuberculosis. These findings suggest a novel class of β-CA inhibitors with potential as antimycobacterial agents, offering a new mechanism of action against drug-resistant strains of tuberculosis (Ceruso, Vullo, Scozzafava, & Supuran, 2014).
Synthesis and Medicinal Chemistry Applications
A [3 + 2] cycloaddition reaction of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (BESF) has been utilized to synthesize various useful pyrazolo[1,5-a]pyridinyl, pyrazolo[1,5-a]quinolinyl, and pyrazolo[5,1-a]isoquinolinyl sulfonyl fluorides. This process demonstrates broad substrate specificity and operational simplicity, making it valuable for medicinal chemistry and other scientific disciplines (Wu & Qin, 2023).
Prosthetic Labeling for Peptides and Proteins
Research into prosthetic labeling of peptides and proteins for PET imaging has highlighted the synthesis of a novel [18F]fluoropyridine-based maleimide reagent, designed for selective conjugation with a thiol function. This work paves the way for new peptide- and protein-based radiopharmaceuticals, offering an alternative to nonselective carboxylate and amine-reactive reagents (de Bruin et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of anti-inflammatory drugs , suggesting potential targets could be enzymes or receptors involved in inflammatory pathways.
Mode of Action
Fluoropyridines, a class of compounds to which it belongs, are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . This suggests that the compound might interact with its targets through these electron-withdrawing groups, potentially altering the targets’ functions.
Biochemical Pathways
Given its potential use in the synthesis of anti-inflammatory drugs , it may affect pathways related to inflammation.
Result of Action
Based on its potential use in the synthesis of anti-inflammatory drugs , it may have effects on cellular processes related to inflammation.
properties
IUPAC Name |
5-aminopyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFSNLCPWPSAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2829280.png)
![3-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2829282.png)





![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2829295.png)

![2-Chloro-1-imidazo[1,5-a]pyridin-1-yl-ethanone](/img/structure/B2829297.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829299.png)
![4-[(dimethylamino)methylene]-5-(methoxymethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829300.png)
![N-(4-methoxyphenyl)-2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/structure/B2829302.png)